molecular formula C14H10N2O B1439998 2-(4-Cyanobenzoyl)-5-methylpyridine CAS No. 1187166-50-2

2-(4-Cyanobenzoyl)-5-methylpyridine

Cat. No. B1439998
M. Wt: 222.24 g/mol
InChI Key: MWUKRLBJMMQJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyanobenzoyl)-5-methylpyridine is an organic compound . It is not intended for human or veterinary use but for research purposes.


Molecular Structure Analysis

The molecular formula of 2-(4-Cyanobenzoyl)-5-methylpyridine is C14H10N2O . The InChI code is 1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Cyanobenzoyl)-5-methylpyridine is 222.24 g/mol .

Scientific Research Applications

Molecular Structure and Complex Formation

Research has shown the potential of pyridine derivatives in forming complex structures and exhibiting interesting chemical behaviors. For example, Hayvalı et al. (2003) explored the synthesis and structural study of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions. These compounds, derived from reactions involving pyridine derivatives, form crystalline complexes with sodium perchlorate, showcasing the versatility of pyridine derivatives in forming supramolecular structures Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003.

Supramolecular Associations

Pyridine derivatives also play a critical role in the formation of supramolecular associations through hydrogen bonding. Khalib et al. (2014) demonstrated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, highlighting the supramolecular [R22(8)] heterosynthons formed via charge-assisted hydrogen bonds. This research emphasizes the utility of pyridine derivatives in constructing supramolecular architectures, which are fundamental in material science and organic chemistry N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014.

Antioxidant Activity and Molecular Docking

Yılmaz et al. (2020) investigated a novel phthalide derivative related to pyridine, analyzing its molecular structure, antioxidant activity, DNA binding, and molecular docking studies. Their findings indicate the compound's significant antioxidant properties and its potential in DNA binding applications, demonstrating the broad applicability of pyridine derivatives in medicinal chemistry and biochemistry Zeynep Tanrıkulu Yılmaz, H. Y. Odabaşoğlu, Pelin Şenel, Veselina Adımcılar, T. Erdogan, A. Özdemir, A. Gölcü, M. Odabaşoǧlu, 2020.

Hydrodesulfurization and Hydrodenitrogenation

Egorova and Prins (2004) explored the mutual influence of hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of 2-methylpyridine, providing insights into the interactions between sulfur and nitrogen compounds in catalytic processes. This study sheds light on the role of pyridine derivatives in refining processes, specifically in the removal of sulfur and nitrogen from hydrocarbon feeds, critical for the petroleum industry M. Egorova, R. Prins, 2004.

properties

IUPAC Name

4-(5-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUKRLBJMMQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247681
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzoyl)-5-methylpyridine

CAS RN

1187166-50-2
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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